molecular formula C17H20BrNO B2526736 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2319721-05-4

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2526736
CAS No.: 2319721-05-4
M. Wt: 334.257
InChI Key: JXNRFBWYCKRXPA-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound featuring a bromophenyl group and an 8-azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets in biological systems. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. Additionally, its specific stereochemistry and molecular structure contribute to its distinct biological activities.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRFBWYCKRXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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